molecular formula C13H17BN2O4 B14785912 6-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide

6-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide

Cat. No.: B14785912
M. Wt: 276.10 g/mol
InChI Key: JDEILWKRCUQEHH-UHFFFAOYSA-N
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Description

6-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide is an organic compound that features a pyridine ring substituted with a formyl group, a carboxamide group, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide typically involves multiple steps. One common approach is to start with a pyridine derivative and introduce the formyl and carboxamide groups through functional group transformations. The dioxaborolane moiety can be introduced via a Suzuki coupling reaction using a boronic acid or ester precursor .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

Molecular Formula

C13H17BN2O4

Molecular Weight

276.10 g/mol

IUPAC Name

6-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C13H17BN2O4/c1-12(2)13(3,4)20-14(19-12)9-5-8(11(15)18)6-16-10(9)7-17/h5-7H,1-4H3,(H2,15,18)

InChI Key

JDEILWKRCUQEHH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C=O)C(=O)N

Origin of Product

United States

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